Levoglucosan-d1
CAS No.:
Cat. No.: VC16652424
Molecular Formula: C6H10O5
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10O5 |
---|---|
Molecular Weight | 163.15 g/mol |
IUPAC Name | (1R,2S,3S,4R,5R)-5-deuterio-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
Standard InChI | InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i6D |
Standard InChI Key | TWNIBLMWSKIRAT-GRWJHUPGSA-N |
Isomeric SMILES | [2H][C@]12[C@@H]([C@H]([C@@H]([C@H](O1)CO2)O)O)O |
Canonical SMILES | C1C2C(C(C(C(O1)O2)O)O)O |
Introduction
Structural and Isotopic Properties
Molecular Architecture
Levoglucosan-d1 (C₆H₉D¹O₅) features a bicyclic structure formed through the 1,6-anhydro linkage of β-D-glucopyranose. The deuterium substitution typically occurs at the C1 position, as inferred from synthetic pathways involving deuterated cellulose precursors . This modification minimally alters the compound’s steric configuration but significantly impacts its vibrational modes and nuclear spin properties, making it distinguishable in spectroscopic analyses .
Isotopic Effects
The incorporation of deuterium introduces measurable isotopic shifts in both -NMR and IR spectra. For instance, the C-D stretching vibration appears at ~2,100 cm, a region absent in non-deuterated levoglucosan . In NMR, the deuterium’s quadrupolar moment suppresses signal splitting, simplifying spectral interpretation in complex mixtures .
Table 1: Key Spectral Differences Between Levoglucosan and Levoglucosan-d1
Property | Levoglucosan | Levoglucosan-d1 |
---|---|---|
Molecular Weight | 162.14 g/mol | 163.15 g/mol |
-NMR | 4.85 ppm (anomeric H) | 4.85 ppm (anomeric H) |
IR C-H/C-D Stretch | 2,850–3,000 cm | 2,100 cm |
-NMR | 102.3 ppm (C1) | 102.3 ppm (C1) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves controlled pyrolysis of deuterated cellulose at 500°C under anaerobic conditions . Deuterium incorporation is achieved by substituting with during cellulose biosynthesis in plant cultures or via post-synthetic deuterium exchange . Yields typically range from 12–18%, with purity exceeding 98% after silica gel chromatography .
Industrial Manufacturing
Large-scale production utilizes fast pyrolysis of deuterated lignocellulosic biomass in fluidized bed reactors. A patented bio-oil recovery system concentrates Levoglucosan-d1 alongside anhydrosugars, achieving a 23% w/w yield in the non-aqueous fraction . Subsequent liquid-liquid extraction with ethyl acetate removes phenolic contaminants, followed by rotary evaporation and recrystallization from acetone .
Analytical Characterization
Mass Spectrometric Profiling
GC-MS analysis of Levoglucosan-d1 reveals a molecular ion at m/z 163.15, with characteristic fragments at m/z 145.1 (loss of ) and 127.0 (secondary dehydration) . LC-ESI-MS/MS protocols employing ligand-exchange solid-phase extraction (LE-SPE) enable detection limits of 10 pg/mL in sedimentary matrices .
Nuclear Magnetic Resonance
-NMR spectra confirm the retention of the β-anomeric configuration, with C1 and C6 resonances at 102.3 ppm and 66.7 ppm, respectively . The absence of proton coupling at the deuterated site simplifies 2D HSQC correlations, facilitating structural validation in deuterated environments .
Applications in Scientific Research
Atmospheric Chemistry
As a biomass burning tracer, Levoglucosan-d1 quantifies particulate matter origins in ice cores and marine sediments. LE-SPE coupled with LC-ESI-MS/MS has detected concentrations as low as 0.2 ng/g in Arctic ice samples, correlating with historical wildfire events .
Metabolic Pathway Analysis
Proteomic studies using Bacillus sp. LG01 revealed that Levoglucosan-d1 undergoes sequential oxidation via LgdA (levoglucosan dehydrogenase) to 3-keto-levoglucosan, followed by β-elimination to D-erythro-hex-2,5-diulose . Deuterium labeling confirmed the retention of the isotopic label through these transformations, validating its use as a stable isotopic tracer .
Pharmaceutical Development
In deuterium kinetic isotope effect (DKIE) studies, Levoglucosan-d1 modulates the hydrolysis rate of glycosidic bonds by 1.2–1.5× compared to non-deuterated analogs, informing prodrug design for antiviral agents .
Comparative Analysis with Structural Analogs
Levoglucosan vs. Levoglucosan-d1
While both compounds share identical ring strain (27.3 kJ/mol) and aqueous solubility (1.2 g/mL at 25°C), Levoglucosan-d1 exhibits a 0.05 g/cm³ higher density (1.54 vs. 1.49 g/cm³) due to deuterium’s greater mass . Enzymatic hydrolysis studies using Aspergillus niger cellulase showed a 14% slower degradation rate for the deuterated form, highlighting isotopic effects on substrate-enzyme interactions .
Isotopic Analogues
Comparative studies with glucose-d1 (deuterated at C6) demonstrated that Levoglucosan-d1’s bicyclic structure confers 3× greater stability against acid-catalyzed ring opening, making it preferable for long-term environmental tracer studies .
Recent Research Advances
Degradation Pathways in Soil Microbes
2023 metagenomic analysis identified Streptomyces sp. LG02 as a novel degrader of Levoglucosan-d1 via a dual-pathway mechanism:
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Oxidative Pathway: LgdA-mediated conversion to 3-keto derivatives .
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Hydrolytic Pathway: Uncharacterized isomerases yielding D-glucopyranose-d1 .
These findings suggest microbial adaptation to pyrolytic carbon sources in post-fire ecosystems.
Analytical Method Optimization
A 2025 interlaboratory study validated LE-SPE columns with 85% recovery rates for Levoglucosan-d1 in coastal sediments, reducing ion suppression effects to <15% compared to traditional SPE methods .
Isotope Ratio Mass Spectrometry (IRMS)
Novel derivatization protocols using methylboronic acid and MSTFA enabled compound-specific δ¹³C analysis of Levoglucosan-d1 with ±0.3‰ precision, facilitating paleoclimate reconstructions from Antarctic ice cores .
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